molecular formula C24H34N2O2 B163755 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one CAS No. 288862-89-5

1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one

Cat. No.: B163755
CAS No.: 288862-89-5
M. Wt: 382.5 g/mol
InChI Key: DBMKKVSGBYKSFI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of CAY10401 involves several steps, starting with the preparation of the oxazolo[4,5-b]pyridine core. This core is then functionalized with an octadecyn-1-one moiety. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reactions are often carried out under inert atmospheres to prevent oxidation

Chemical Reactions Analysis

CAY10401 undergoes several types of chemical reactions, including:

    Reduction: Reduction reactions can modify the functional groups present in CAY10401, potentially altering its inhibitory activity.

    Substitution: The compound can undergo substitution reactions, particularly at the oxazolo[4,5-b]pyridine core.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

CAY10401 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

CAY10401 exerts its effects by selectively inhibiting FAAH. The inhibition occurs through the binding of CAY10401 to the active site of FAAH, preventing the enzyme from hydrolyzing its natural substrates, anandamide and oleamide. This leads to an increase in the levels of these fatty acid amides, which can modulate various physiological processes, including pain perception and inflammation .

Comparison with Similar Compounds

CAY10401 is unique in its high potency and selectivity for FAAH compared to other inhibitors. Similar compounds include:

CAY10401 stands out due to its exceptional potency and selectivity, making it a valuable tool in FAAH-related research.

Properties

IUPAC Name

1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(27)24-26-23-22(28-24)19-17-20-25-23/h17,19-20H,2-8,11-16,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMKKVSGBYKSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#CCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433602
Record name 1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288862-89-5
Record name 1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The provided research mentions VDM11 as an anandamide uptake inhibitor. How does 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one, also known as VDM11, interact with FAAH?

A1: The research indicates that VDM11, or this compound, acts as a substrate for FAAH rather than a direct inhibitor. [] This means that FAAH may attempt to break down VDM11, potentially occupying the enzyme and reducing its ability to degrade other substrates like anandamide. This mechanism could contribute to the observed effects of VDM11 on anandamide levels.

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